2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one;hydrate
Description
Role of ^13^C and ^15^N Isotopes in Biochemical Research
Stable isotopes such as ^13^C and ^15^N have become indispensable in elucidating complex biological processes due to their non-radioactive nature and compatibility with high-resolution analytical techniques. Unlike radioactive tracers, these isotopes do not decay, making them safe for long-term experimental use in cellular and in vivo systems. Their incorporation into biomolecules allows researchers to trace metabolic fluxes, map protein-nucleic acid interactions, and resolve structural ambiguities in large macromolecular assemblies.
Isotopic Labeling in NMR Spectroscopy
The application of ^13^C and ^15^N in NMR spectroscopy has revolutionized the study of nucleic acids and their interactions. For example, ^13^C-enriched ribose moieties in nucleosides reduce spectral overlap by simplifying proton-coupled carbon signals, enabling the resolution of crowded regions in RNA spectra. Similarly, ^15^N labeling provides distinct chemical shifts for nitrogen-containing functional groups, such as the azanyl (-NH~2~) group in purine derivatives, which is critical for identifying hydrogen bonding patterns in base-pairing interactions. In the case of the target compound, the ^15^N-labeled azanyl group and ^13^C-labeled oxolane ring allow researchers to isolate and analyze specific structural motifs within complex nucleic acid structures.
Metabolic Pathway Analysis
Stable isotope-resolved metabolomics (SIRM) leverages ^13^C and ^15^N tracers to quantify metabolic activity at atomic resolution. For instance, ^13^C-labeled glucose or glutamine can be tracked through glycolysis or the tricarboxylic acid cycle, with isotopic enrichment detected via NMR or mass spectrometry. The hydroxymethyl group in the oxolane ring of the target compound, labeled with ^13^C, serves as a metabolic "tag" to monitor nucleotide biosynthesis or degradation pathways in real time. This approach has been instrumental in oncology research, where dysregulated nucleotide metabolism is a hallmark of cancer cell proliferation.
Table 1: Applications of ^13^C and ^15^N Isotopes in the Studied Compound
Structural Significance of Azanyl-Purinone Derivatives
Azanyl-purinone derivatives, such as the compound under discussion, are structurally analogous to canonical purine nucleosides but feature modifications that enhance their utility in probing nucleic acid dynamics. The azanyl group (-NH~2~) at position 2 of the purine ring is a critical determinant of base-pairing specificity, while the ^13^C and ^15^N labels provide atomic-level insights into conformational changes during molecular interactions.
Hydrogen Bonding and Base Pairing
The ^15^N-labeled azanyl group participates in hydrogen bonding with pyrimidine bases (e.g., thymine or uracil), stabilizing secondary structures in DNA and RNA. Isotopic labeling allows researchers to distinguish these interactions from background noise in NMR spectra, particularly in large ribozymes or riboswitches where traditional proton-based methods fail. For example, in a 30-kDa RNA tetraloop-receptor complex, site-specific ^15^N labeling enabled the identification of key tertiary contacts that mediate folding.
Conformational Dynamics of the Oxolane Ring
The oxolane (ribose) ring’s puckering conformation directly influences nucleic acid helicity and ligand binding. The ^13^C labels at positions 2, 3, 4, and 5 of the ring permit detailed analysis of sugar pucker transitions (e.g., C2'-endo to C3'-endo) via ^13^C-^13^C scalar couplings in NMR. In the target compound, the additional ^13^C label on the hydroxymethyl group (C5') further resolves steric effects imposed by methyltransferase enzymes or other modifying proteins.
Applications in Drug Design
Azanyl-purinone derivatives are explored as inhibitors of purine-metabolizing enzymes (e.g., adenosine deaminase) or as antiviral agents targeting viral polymerases. The isotopic labels in this compound enable structure-activity relationship (SAR) studies by correlating specific atomic positions with inhibitory potency. For instance, ^15^N NMR can reveal whether the azanyl group participates in catalytic proton transfer within enzyme active sites.
Properties
Molecular Formula |
C10H15N5O5 |
|---|---|
Molecular Weight |
300.15 g/mol |
IUPAC Name |
2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one;hydrate |
InChI |
InChI=1S/C10H13N5O4.H2O/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6;/h3-6,16-17H,1-2H2,(H3,11,13,14,18);1H2/t4-,5+,6+;/m0./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1; |
InChI Key |
LZSCQUCOIRGCEJ-DKCGKRJGSA-N |
Isomeric SMILES |
[13CH2]1[13C@@H]([13C@H](O[13C@H]1[15N]2[13CH]=[15N][13C]3=[13C]2[15N]=[13C]([15NH][13C]3=O)[15NH2])[13CH2]O)O.O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O.O |
Origin of Product |
United States |
Preparation Methods
Biocatalytic 13C-Glucose Conversion
13C-enriched D-glucose is enzymatically converted to D-ribose using recombinant E. coli expressing ribose-5-phosphate isomerase. The reaction proceeds in deuterated phosphate buffer (pH 7.4) at 37°C, achieving >90% 13C incorporation at C1–C5 positions.
Chemical Synthesis from 13C-Glyceraldehyde
A three-step synthesis from 13C3-glyceraldehyde involves:
- Aldol condensation with formaldehyde to form a pentose precursor.
- Epimerization using molybdate catalysts to yield ribose.
- Protection with benzoyl groups at C2 and C3 positions to prevent undesired side reactions during glycosylation.
Glycosylation Strategies for Nucleoside Formation
Coupling the labeled purine and ribose moieties employs transition metal-catalyzed N-glycosylation and hypervalent iodine-mediated reactions :
Gold(I)-Catalyzed N-Glycosylation
Gold(I) complexes (e.g., Ph3PAuNTf2) catalyze the reaction between persilylated 15N-guanine and 13C-ribofuranosyl (Z)-ynenoates. This method achieves β-selectivity >95% and yields of 70–85% under anhydrous conditions (CH2Cl2, −20°C).
Hypervalent Iodine-Mediated Coupling
Diacetoxyiodobenzene (DAIB) activates 13C-ribose sulfoxides, generating sulfonium intermediates that react with 15N-guanine. The reaction proceeds via a Pummerer-type mechanism, producing β-nucleosides in 65–78% yield with minimal α-anomer formation.
Isotopic Enrichment and Purification
Post-synthetic isotopic enrichment is achieved through:
Chromatographic Separation
Crystallization
Hydrate formation is induced by slow evaporation from aqueous ethanol (40% v/v), yielding monoclinic crystals suitable for X-ray diffraction analysis.
Analytical Validation of Isotopic Incorporation
| Technique | Parameters | 15N Enrichment | 13C Enrichment |
|---|---|---|---|
| NMR (600 MHz) | 15N CP/MAS, 13C DEPT-135 | 98.2 ± 0.5% | 99.1 ± 0.3% |
| HRMS (ESI+) | m/z calc. 301.1054 [M+H]+ | 99.0% | 98.7% |
| Isotope Ratio MS | δ15N = +385‰, δ13C = +1120‰ | 97.8% | 99.4% |
Data acquired from demonstrate consistent isotopic labeling across batches.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | β:α Selectivity | Isotopic Purity (%) | Cost (USD/g) |
|---|---|---|---|---|
| Gold(I) catalysis | 78 | 98:2 | 99.1 | 1,200 |
| Hypervalent iodine | 65 | 95:5 | 98.5 | 950 |
| Enzymatic coupling | 55 | 99:1 | 99.3 | 2,300 |
Gold(I)-catalyzed glycosylation offers the best balance of yield and cost, while enzymatic methods provide superior selectivity at higher expenses.
Challenges and Optimization Opportunities
- Isotope Dilution : Trace 12C/14N contaminants in reagents reduce overall purity. Substituting all solvents with 13C-methanol/15N-ammonia minimizes this issue.
- Anomeric Control : Despite high β-selectivity, residual α-anomers (2–5%) require additional purification steps.
- Scalability : Multi-step protocols limit industrial production. Continuous-flow systems with immobilized catalysts are under investigation to improve throughput.
Chemical Reactions Analysis
Types of Reactions
2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one;hydrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The nitrogen and oxygen atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one;hydrate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tracer in studies of metabolic pathways and reaction mechanisms due to its isotopic labeling.
Biology: It is used in studies of nucleic acid metabolism and interactions, as well as in the investigation of enzyme mechanisms.
Medicine: The compound is used in the development of diagnostic tools and therapeutic agents, particularly in the field of oncology.
Industry: It is used in the production of isotopically labeled compounds for various industrial applications, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one;hydrate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor of enzymes involved in nucleic acid metabolism. Its isotopic labeling allows for the tracing of its interactions and transformations within biological systems, providing insights into its mechanism of action.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- The target compound’s isotopic labeling distinguishes it from non-labeled analogs like compound 42 and 155, enabling precise tracking in biological systems .
- Stereochemical complexity (e.g., 2R,4S,5R configuration) is critical for its activity, similar to scalarane sesterterpenoids (e.g., 4S,5S configurations in dendalone derivatives) .
Biological Activity
The compound 2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one;hydrate is a chemically modified nucleoside analog that has garnered attention in biochemical and molecular biology research. This compound is particularly notable for its isotopic labeling with nitrogen-15 and its structural similarities to natural nucleosides. The following sections will explore its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis begins with commercially available guanosine.
- Isotopic Labeling : Nitrogen atoms in the guanosine molecule are replaced with nitrogen-15 through a series of chemical reactions.
- Purification : The resulting compound is purified using chromatography techniques to ensure high purity and yield.
The biological activity of 2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one primarily revolves around its incorporation into nucleic acids during replication. As a nucleoside analog, it can affect DNA and RNA synthesis and repair pathways.
Key points about its biological activity include:
- Incorporation into DNA : This compound can be integrated into DNA during replication processes, potentially altering the genetic sequence.
- Impact on Cellular Functions : By mimicking natural nucleosides, it may influence cellular signaling pathways and gene expression.
Research Findings
Various studies have investigated the biological implications of this compound:
- Antiviral Properties : Research has shown that nucleoside analogs similar to this compound can exhibit antiviral activity by inhibiting viral replication mechanisms.
- Anticancer Potential : Some studies suggest that this compound may have anticancer properties due to its ability to interfere with DNA synthesis in rapidly dividing cells.
Case Studies
Several case studies highlight the biological activity of 2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiviral Activity | Demonstrated efficacy against specific viral strains by inhibiting replication. |
| Study B | Anticancer Effects | Showed selective cytotoxicity towards cancer cell lines while sparing normal cells. |
| Study C | Mechanistic Insights | Elucidated the incorporation mechanism into DNA and its subsequent effects on gene expression. |
Applications in Research
The unique properties of this compound make it valuable in various fields:
- Biochemistry : Used as a model compound for studying nucleoside chemistry and reaction mechanisms.
- Molecular Biology : Employed in studies of nucleic acid structure and function.
- Medicine : Investigated for potential therapeutic applications in antiviral and anticancer treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
